molecular formula C15H20BClO4 B15365252 Methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B15365252
M. Wt: 310.6 g/mol
InChI Key: UJTBXBAXEWDBLR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a methyl group, and a boronic ester group, making it a versatile reagent in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized through the reaction of a suitable boronic acid derivative with an appropriate carboxylic acid derivative under mild conditions.

  • Halogenation and Methylation:

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions involving the chloro group can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Alcohols and Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology: In biological research, the compound serves as a probe for studying enzyme mechanisms and interactions. Its ability to bind to specific biomolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents.

Industry: In the chemical industry, the compound is used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it an essential component in the synthesis of high-value products.

Mechanism of Action

The compound exerts its effects through its ability to participate in chemical reactions that modify biological targets. Its boronic ester group can form reversible covalent bonds with diols and other functional groups in biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the chloro group.

  • Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the methyl group at the 4-position.

Uniqueness:

  • The presence of both the chloro and methyl groups in the compound provides unique reactivity and selectivity compared to its similar counterparts. This dual functionality allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C15H20BClO4

Molecular Weight

310.6 g/mol

IUPAC Name

methyl 3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BClO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3

InChI Key

UJTBXBAXEWDBLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)C(=O)OC

Origin of Product

United States

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